molecular formula C18H19N3O6 B5506130 2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide

2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide

Cat. No. B5506130
M. Wt: 373.4 g/mol
InChI Key: MXQAASRLTHLWMK-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical involves multiple steps, including the reaction of nitrophenyl-dioxanes with potassium aminobenzoates and subsequent reactions with maleic anhydride, leading to the formation of various derivatives through cyclization processes. These processes are typically conducted in solvents like dimethylformamide (DMF) and acetone, under specific conditions to ensure desired product formation (Kolyamshin et al., 2021).

Molecular Structure Analysis

Molecular structure analysis involves X-ray crystallography and spectroscopic methods, revealing intricate details about the compound's framework. For instance, the crystal and molecular structures of related acetohydrazides show specific configurations about the C=N bond and involve hydrogen bonding, leading to the formation of chains or dimers in the crystalline state (Quoc et al., 2019).

Scientific Research Applications

Nonlinear Optical Applications

  • Synthesis and Characterization of Hydrazones for Optical Applications : A study investigated the synthesis and characterization of three hydrazones with potential applications in optical devices like optical limiters and optical switches. These compounds exhibited significant third-order nonlinear optical properties, suggesting their suitability for optical power limiting behavior, which is crucial in developing devices that protect against intense light damage (K. Naseema et al., 2010).

Biological Activities

  • Antimicrobial Activities : Another research focused on diflunisal hydrazide-hydrazones, showing antimycobacterial and antimicrobial activities against various bacteria, fungi, and yeast species. This indicates the potential of related compounds in treating infections and contributing to the development of new antimicrobial agents (Ş. Küçükgüzel et al., 2003).

Material Science

  • Controlled Degradability in Polymers : Research on 2-methylene-4-phenyl-1,3-dioxolane (MPDL) focused on its use as a cyclic ketene acetal for radical ring-opening polymerization, showing its efficacy in producing well-defined, degradable copolymers. This study underscores the importance of incorporating such compounds into polymers to confer tunable degradability, which is particularly relevant for biomedical and environmental applications (Johanna Tran et al., 2016).

Anticancer Properties

  • Anticancer Evaluation : A study on the synthesis and anticancer evaluation of certain compounds revealed promising activity against breast cancer cell lines. This suggests that structurally related compounds might also possess potential anticancer properties, warranting further investigation into their therapeutic applications (Salahuddin et al., 2014).

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-N-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6/c1-12-3-5-14(15(9-12)21(23)24)16-6-4-13(27-16)11-19-20-17(22)10-18(2)25-7-8-26-18/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQAASRLTHLWMK-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)CC3(OCCO3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CC3(OCCO3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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